molecular formula C13H16F3NO B2873171 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine CAS No. 1283657-88-4

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine

Cat. No.: B2873171
CAS No.: 1283657-88-4
M. Wt: 259.272
InChI Key: JGLUGLOJKIXUNJ-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methanamine group and a 4-(trifluoromethyl)phenyl moiety. This compound is structurally characterized by its trifluoromethyl (-CF₃) substituent on the para position of the aromatic ring, which confers distinct electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLUGLOJKIXUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine has diverse applications in scientific research.

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows exploration of new chemical reactions and pathways. It can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be used.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
  • Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions. It may be used as a probe or ligand in studies involving fluoropyridine derivatives, and its interactions with biological molecules can provide insights into various biochemical processes. Initial studies suggest it may exhibit biological activities, particularly in medicinal chemistry. Further biological assays are necessary to fully elucidate its pharmacological profile.

Medicine: Potential medicinal applications include its use as a precursor for developing pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability. Research suggests that compounds with similar structures may exhibit various biological activities.

Industry: It is utilized in the production of specialty chemicals and materials. It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Potential Applications

The potential applications of this compound span various fields.

  • Pharmaceutical Development: Its unique structure may lead to the development of novel therapeutic agents.
  • Material Science: It may be used in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent modulator of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Compound Name Substituent (Position) Molecular Formula Key Properties/Activity Reference
This compound -CF₃ (para) C₁₃H₁₆F₃NO* High lipophilicity; potential CNS activity
(4-(4-Methoxyphenyl)oxan-4-yl)methanamine -OCH₃ (para) C₁₃H₁₉NO₂ Reduced electron-withdrawing effect; lower logP
(4-(3-Chlorophenyl)oxan-4-yl)methanamine -Cl (meta) C₁₂H₁₆ClNO Moderate lipophilicity; altered steric bulk
(4-Fluorophenyl)(oxan-4-yl)methanamine -F (para) C₁₂H₁₆FNO Smaller substituent; lower metabolic stability
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride -CF₃ (meta) C₁₃H₁₇ClF₃NO Positional isomer; altered receptor affinity

*Note: Molecular formula for the target compound is inferred from analogs.

Key Observations:

Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):

  • The -CF₃ group is strongly electron-withdrawing and lipophilic, enhancing membrane permeability compared to the electron-donating -OCH₃ group .
  • In herbicidal activity studies, para-substituted -CF₃ analogs demonstrated superior activity against weeds compared to -OCH₃ derivatives, likely due to increased stability and target binding .

Positional Isomerism (para vs. meta -CF₃):

  • The meta-CF₃ isomer (CAS: 1803591-16-3) exhibits distinct physicochemical profiles, such as altered dipole moments and solubility, which may influence pharmacological targeting .

Chlorine (-Cl) at the meta position increases molecular weight and logP, which may enhance bioavailability but introduce toxicity risks .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an oxane moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H16F3NO, with a molecular weight of approximately 259.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's affinity for lipid membranes and proteins, while the oxane ring and methanamine group contribute to binding specificity. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing neurochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial assays have shown potential against certain bacterial strains.
  • Neuroprotective Effects : The compound may have implications in neurodegenerative diseases by modulating inflammatory pathways.
  • Inhibition of Key Enzymes : Similar compounds have demonstrated inhibitory effects on enzymes like COX-2 and LOX, suggesting a potential role in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key analogs:

Compound NameMolecular FormulaUnique Features
4-[3-(Trifluoromethyl)phenyl]oxan-4-yl-methanamineC14H18F3NODifferent position of trifluoromethyl group
1-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}methanamineC14H18F3NOVariation in functional groups affecting reactivity
2-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-amineC13H16F3NDifferent cyclic structure influencing activity

The presence of the trifluoromethyl group is notable for enhancing metabolic stability and biological activity through improved interactions with protein targets due to halogen bonding .

Case Studies and Research Findings

A review of existing literature reveals several studies focusing on the biological evaluation of similar compounds. For example:

  • Neuroinflammation Studies : Research has indicated that compounds with trifluoromethyl substitutions can modulate inflammatory responses in models of neurodegeneration, providing insights into potential therapeutic uses for conditions like Alzheimer's disease .
  • In Vitro Assays : In vitro studies demonstrated that derivatives with similar structures exhibited varying degrees of enzyme inhibition, highlighting the importance of structural modifications on biological activity .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and various enzyme targets, reinforcing its potential as a lead compound for drug development .

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